Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyrrolidine-containing molecules. Examples include:
- ETHYL 2-[1-(4-BROMOPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18ClN3O4S |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H18ClN3O4S/c1-3-26-17(25)15-10(2)20-18(27-15)21-16(24)11-8-14(23)22(9-11)13-6-4-12(19)5-7-13/h4-7,11H,3,8-9H2,1-2H3,(H,20,21,24) |
InChI Key |
DKQOGEPJBARJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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